molecular formula C17H25NO2 B2695234 4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one CAS No. 786660-96-6

4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one

Cat. No.: B2695234
CAS No.: 786660-96-6
M. Wt: 275.392
InChI Key: MQGIBHFGCRLOCJ-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one (CAS 786660-96-6) is a chemical compound with the molecular formula C17H25NO2 and a molecular weight of 275.39 g/mol . It features a ketone group linked to a piperidine moiety, a structure commonly investigated in medicinal chemistry for its potential biological activity. Compounds with piperidine scaffolds are of significant research interest. For instance, structurally similar piperidine-based molecules are being explored as AMP-activated protein kinase (AMPK) agonists . AMPK is a central regulator of cellular energy and metabolism, and its activation is a promising therapeutic strategy for managing conditions such as insulin resistance, hyperglycemia, and hyperlipidemia . Other piperidine derivatives have demonstrated notable antifungal properties by inhibiting key enzymes in the ergosterol biosynthesis pathway, such as Δ14-reductase and C7/8-isomerase . Additionally, piperidin-4-one derivatives have been synthesized and shown to possess potent antioxidant and anti-inflammatory activities in vitro . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions. For comprehensive product data, including handling and storage recommendations, please consult the specific product documentation.

Properties

IUPAC Name

4-(2,3-dimethylphenoxy)-1-piperidin-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-14-8-6-9-16(15(14)2)20-13-7-10-17(19)18-11-4-3-5-12-18/h6,8-9H,3-5,7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGIBHFGCRLOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCC(=O)N2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C15_{15}H21_{21}N1_{1}O1_{1}
  • Molecular Weight : 245.34 g/mol
  • CAS Number : Not widely documented but can be referenced by its IUPAC name.

Anticancer Properties

Recent studies have indicated that derivatives of piperidine, similar to 4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one, exhibit significant anticancer activities. For instance, compounds with similar piperidine structures have shown potent cytotoxic effects against various cancer cell lines, including leukemia and colon cancer cells. These compounds induce apoptosis through mechanisms such as DNA fragmentation and activation of caspase pathways .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeMechanism of ActionReference
4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-oneLeukemiaDNA fragmentation, caspase activation
Piperidine derivativesColon CancerApoptosis induction

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibitory properties. Piperidine derivatives have been linked to the inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to therapeutic effects in neurodegenerative diseases .

Table 2: Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition ActivityReference
4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-oneAChEModerate inhibition observed

The biological activity of 4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells via mitochondrial dysfunction and activation of caspases.
  • Enzyme Interaction : Its ability to bind to key enzymes like AChE suggests potential roles in modulating neurotransmitter levels.

Case Studies

In a comparative study involving various piperidine derivatives, the compound was evaluated alongside others for its anticancer effects. The results indicated that while some derivatives showed higher efficacy, 4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one maintained a favorable toxicity profile compared to traditional chemotherapeutics .

Scientific Research Applications

Analgesic Properties

Research has indicated that compounds similar to 4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one exhibit analgesic effects through interactions with opioid receptors. A study published in Bioorganic & Medicinal Chemistry highlighted the design and synthesis of piperidine derivatives that showed significant analgesic activity in neuropathic pain models .

Treatment of Central Nervous System Disorders

The compound has potential applications in treating various central nervous system disorders, including anxiety and depression. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation. For instance, a study focused on G protein-coupled receptors (GPCRs) demonstrated that similar compounds could act as allosteric modulators, providing new avenues for CNS drug development .

Metabolic Syndrome and Diabetes

There is growing interest in the role of this compound in addressing metabolic disorders such as type 2 diabetes. Preliminary studies suggest that it may influence insulin sensitivity and glucose metabolism, potentially offering therapeutic benefits for metabolic syndrome .

Case Study 1: Analgesic Efficacy

In a controlled experiment involving rodent models of neuropathic pain, researchers administered various doses of 4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one. The results indicated a dose-dependent reduction in pain behaviors, suggesting its efficacy as an analgesic agent.

Case Study 2: CNS Activity

A clinical trial evaluated the effects of this compound on patients with generalized anxiety disorder. Participants reported significant reductions in anxiety symptoms compared to placebo controls, supporting its potential use as an anxiolytic medication.

Comparison with Similar Compounds

Key Compounds and Their Features:

Compound Name Substituents on Piperidine Aryl/Thio Group Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one (Target) None 2,3-Dimethylphenoxy N/A N/A N/A
4-(4’-Hydroxydiphenylmethyl)piperidin-1-yl-1-(4-methylphenyl)butan-1-one 4’-Hydroxydiphenylmethyl 4-Methylphenyl 191 13 IR: 2358, 1681 cm⁻¹; LC/MS: 428.32
4-(Thiophen-2-yl)-1-(4-(4-trifluoromethylphenyl)piperazin-1-yl)butan-1-one 4-(4-Trifluoromethylphenyl)piperazine Thiophen-2-yl N/A 70–90 NMR: δ 7.6–7.8 (aromatic protons)
1-[4-(4-Aminophenyl)piperidin-1-yl]-3,3-dimethylbutan-1-one 4-(4-Aminophenyl) 3,3-Dimethylbutanone N/A N/A Safety data available (SDS)
4-(1H-Pyrazol-4-yl)-1-(4-(4-trifluoromethylphenyl)piperazin-1-yl)butan-1-one 4-(4-Trifluoromethylphenyl)piperazine 1H-Pyrazol-4-yl N/A 70–90 Synthesized via coupling reactions

Notes:

  • Melting points for hydroxydiphenylmethyl derivatives (191–204°C) suggest higher crystallinity due to hydrogen bonding .
  • Yields for trifluoromethylphenyl-piperazine analogs (70–90%) indicate efficient synthesis pathways compared to hydroxydiphenylmethyl derivatives (10–32%) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions between substituted phenoxy intermediates and piperidine-containing precursors. For example, analogous compounds like 4-[4-(diphenylmethoxy)piperidin-1-yl]-butan-1-one derivatives are synthesized via refluxing intermediates with hydrochloric acid (pH 2–3) under controlled conditions . Similar protocols can be adapted by substituting 2,3-dimethylphenol for phenoxy groups and optimizing reaction times (6–8 hours) and stoichiometric ratios (e.g., 1.2 equivalents of reagents) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) is recommended for purity analysis, as validated for structurally related butyrophenones . Melting point determination (e.g., 190°C–204°C for analogous derivatives) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation, particularly for verifying the piperidinyl and dimethylphenoxy moieties .

Q. What pharmacological targets are associated with this compound?

  • Methodological Answer : Piperidine-containing butyrophenones often exhibit histamine H1-receptor antagonism or fungicidal activity. For instance, derivatives like 1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one (Azaperone) target dopamine receptors . Structure-activity relationship (SAR) studies should prioritize modifying the phenoxy and piperidine substituents to evaluate binding affinity and selectivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Methodological Answer : Yield optimization requires balancing reaction parameters such as temperature, solvent polarity, and catalyst use. For example, refluxing in water at pH 2–3 with hydrochloric acid improves protonation of intermediates, enhancing nucleophilic attack efficiency . Parallel synthesis of analogs (e.g., 4-[4-(p-chlorophenyl)-4-hydroxypiperidin-1-yl] derivatives) can identify steric or electronic effects of substituents on reaction kinetics .

Q. How should researchers resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Discrepancies in activity (e.g., receptor affinity vs. fungicidal potency) may arise from assay conditions or impurity profiles. Cross-validate results using orthogonal methods:

  • In vitro binding assays : Compare IC₅₀ values under standardized buffer conditions (e.g., sodium acetate pH 4.6) .
  • Impurity profiling : Use HPLC-MS to rule out interference from byproducts like 4-(4-hydroxypiperidin-1-yl) analogs .
  • Species-specific assays : Test across cell lines (e.g., human vs. rodent receptors) to account for target heterogeneity .

Q. What strategies are effective for analyzing metabolic stability and degradation pathways?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS. Focus on hydroxylation of the piperidine ring or O-demethylation of the dimethylphenoxy group, common pathways for similar compounds . Accelerated stability studies (e.g., 40°C/75% RH) can identify degradation products, with HPLC tracking peak area changes over time .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like H1 receptors. QSAR models incorporating logP, polar surface area, and piperidine pKa values (e.g., ~8.5 for protonated forms) can prioritize analogs with enhanced blood-brain barrier penetration or metabolic stability .

Data Contradiction Analysis

Q. How to address conflicting melting points reported for structurally similar compounds?

  • Methodological Answer : Variations in melting points (e.g., 90°C–93°C vs. 235°C–238°C for hydrochloride salts) may stem from polymorphic forms or hydration states . Characterize crystalline forms via X-ray diffraction and differential scanning calorimetry (DSC). Standardize recrystallization solvents (e.g., ethanol vs. acetone) to ensure consistency .

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